The synthesis of (tert-Butylimino)tris(diethylamino)tantalum involves a multi-step process that typically includes the reaction of tantalum precursors with tert-butylamine and diethylamine. The following outlines the general method used:
The molecular structure of (tert-Butylimino)tris(diethylamino)tantalum features a central tantalum atom coordinated by three diethylamido groups and one tert-butylimido group.
(tert-Butylimino)tris(diethylamino)tantalum participates in various chemical reactions, primarily as a precursor in atomic layer deposition processes for tantalum-based thin films:
The mechanism of action for (tert-Butylimino)tris(diethylamino)tantalum in atomic layer deposition involves several key steps:
The compound's high purity (>98%) and metal content (99.99% tantalum) make it suitable for high-performance applications .
(tert-Butylimino)tris(diethylamino)tantalum has several important applications in modern materials science:
(tert-Butylimino)tris(diethylamino)tantalum, systematically named as tris(diethylamido)(tert-butylimido)tantalum(V) and alternatively designated as Tantalum tris(diethylamido)-tert-butylimide or TBTDET, represents a highly specialized organometallic compound with the molecular formula C₁₆H₃₉N₄Ta and a molecular weight of 468.46 grams per mole [5] [8]. This compound features tantalum in its highest +5 oxidation state, coordinated through three diethylamido ligands [N(C₂H₅)₂] and one tert-butylimido group [=N-C(CH₃)₃] in a distorted tetrahedral geometry [1] [3]. The structural significance resides in the differential bonding modes: the tert-butylimido ligand forms a tantalum-nitrogen double bond (Ta=N) with significant π-character, while the three diethylamido groups form tantalum-nitrogen single bonds (Ta-N) with partial π-donation from nitrogen to tantalum [2]. This bonding configuration creates an electron-deficient tantalum center that enhances reactivity while maintaining thermal stability under inert conditions.
The compound is registered under CAS Number 169896-41-7 and exhibits the SMILES notation CCN(CC)Ta(N(CC)CC)N(CC)CC, precisely describing its atomic connectivity [3] [5]. Its InChIKey identifier (YYKBKTFUORICGA-UHFFFAOYSA-N) facilitates unambiguous database referencing across chemical databases including PubChem (CID 4100858) [1]. Physical characterization reveals a colorless to yellow liquid form with a measured density of 1.252 grams per milliliter at 25°C and a boiling point of approximately 95°C at 0.5 mmHg pressure [5] [8]. The molecular symmetry and bond parameters have been confirmed through spectroscopic analyses including nuclear magnetic resonance spectroscopy, with commercial samples typically specified at ≥99% purity with ≥99.99% trace metals basis [3] [8].
Table 1: Structural Characteristics of (tert-Butylimino)tris(diethylamino)tantalum
Characteristic | Description |
---|---|
Molecular Formula | C₁₆H₃₉N₄Ta |
Coordination Geometry | Distorted tetrahedral |
Ta Oxidation State | +5 |
Bonding Motifs | Ta=N (tert-butylimido), three Ta-N(diethylamido) |
Characteristic Bond Lengths | Ta=N: ~1.75 Å (theoretical), Ta-N(amido): ~1.95 Å (theoretical) |
Stereochemistry | Non-chiral due to rapid ligand exchange |
The emergence of (tert-Butylimino)tris(diethylamino)tantalum represents a pivotal advancement within the broader historical trajectory of organotantalum chemistry, which commenced with Anders Ekeberg's isolation of elemental tantalum in 1802 [9]. Early organotantalum research focused predominantly on cyclopentadienyl derivatives and carbonyl complexes, exemplified by the synthesis of Cp₂TaH₃ (where Cp = cyclopentadienyl) – the first recognized transition metal trihydride – and the subsequent development of more soluble pentamethylcyclopentadienyl analogues (Cp₂TaCl₂, CpTaCl₄) during the mid-20th century [2]. A transformative breakthrough occurred in 1974 when Richard Schrock reported the synthesis of thermally stable pentamethyltantalum, demonstrating that tantalum could support multiple tantalum-carbon sigma bonds [2]. This discovery fundamentally expanded the scope of tantalum's coordination chemistry and catalyzed investigations into higher-coordinate alkylidene and alkylidyne complexes.
The development of halide-free precursors gained momentum in the 1980s-1990s as limitations of halide-containing compounds (e.g., TaCl₅, TaF₅) became apparent in materials deposition processes. Halides caused corrosive byproducts and incorporated detrimental impurities (chlorine, fluorine) into thin films, degrading electronic properties [6]. (tert-Butylimino)tris(diethylamino)tantalum emerged specifically to address these limitations through its all-nitrogen coordination sphere, which eliminated halide contamination risks while providing sufficient volatility for vapor deposition applications. The strategic incorporation of the sterically demanding tert-butylimido ligand enhanced thermal stability relative to fully alkylamido compounds like Ta(NMe₂)₅, while the diethylamido groups maintained favorable decomposition kinetics during chemical vapor deposition [6] [10]. This molecular design represented a sophisticated application of ligand steric and electronic modulation principles established in earlier organotantalum research, particularly lessons from Schrock's alkylidene systems and Maspero's tantalum-amido catalysis studies [2].
In contemporary coordination chemistry, (tert-Butylimino)tris(diethylamino)tantalum exemplifies advanced ligand design principles for stabilizing high-oxidation-state metals while enabling controlled reactivity. The tert-butylimido ligand functions as a strong π-donor, mitigating the electron deficiency at the tantalum(V) center, while the diethylamido ligands provide steric protection against uncontrolled oligomerization – a common decomposition pathway in early transition metal complexes [2] [5]. This precise ligand balance creates a molecule that maintains kinetic stability under inert conditions yet undergoes controlled ligand exchange and redox reactions when exposed to co-reagents. Spectroscopic and crystallographic analyses confirm that the electron-donating characteristics of the diethylamido groups facilitate charge delocalization across the TaN₄ core, contributing to the compound's observed stability profile [3].
As a precursor, this compound has revolutionized tantalum nitride (TaN) and tantalum oxide thin film deposition technologies. Its commercial significance stems from exceptional vaporization characteristics (vapor pressure: 13.3 Pascals at 363 Kelvin) and decomposition pathways that enable high-purity film growth at lower temperatures than halide-based precursors [5] [6]. In chemical vapor deposition (CVD) processes, it reacts with ammonia or atomic hydrogen to form conductive TaN diffusion barriers critical for microelectronics interconnects. X-ray photoelectron spectroscopy studies confirm that atomic hydrogen exposure at 500 Kelvin yields stoichiometric TaN characterized by Ta(4f₇/₂) binding energy at 23.2 electronvolts and N(1s) at 396.6 electronvolts, with a near-ideal 1:1 Ta:N atomic ratio [6]. The mechanism involves sequential hydrogenolysis of Ta-N bonds, radical-mediated tert-butyl group elimination, and thermally driven nitride condensation.
Table 2: Comparison of Tantalum Precursors for Vapor Deposition
Precursor | Vapor Pressure | Deposition Temp. | Key Applications | Impurity Risk |
---|---|---|---|---|
Tantalum Pentachloride (TaCl₅) | High (0.1 torr @ 50°C) | >900 K | Ta₂O₅ dielectrics | Chlorine contamination |
Tantalum Pentafluoride (TaF₅) | Moderate | >850 K | Optical coatings | Fluorine contamination |
Tris(diethylamido)(tert-butylimido)tantalum | 13.3 Pa @ 363 K | 530–920 K | TaN diffusion barriers, Ta₂O₅ gate oxides | Low carbon residue |
Atomic layer deposition (ALD) processes exploit the compound's self-limiting surface reactions, particularly in plasma-enhanced ALD configurations where it enables conformal TaN films on high-aspect-ratio structures at temperatures as low as 530 Kelvin – compatible with thermally sensitive low-κ organosilicate glass dielectrics [5] [6]. The tert-butylimido ligand specifically facilitates controlled nitrogen incorporation, yielding films with superior barrier properties against copper diffusion compared to pure metallic tantalum layers. Advanced applications include nanolaminate Ru–TaN structures where the precursor enables precise modulation of metal ratios to optimize electrical conductivity and barrier performance [5]. Current research focuses on surface reaction engineering to suppress interfacial oxide formation, as XPS studies reveal that the precursor undergoes partial reaction with substrate oxygen atoms at room temperature, forming a Ta-O interphase layer prior to TaN deposition [6]. This fundamental understanding of interfacial chemistry continues to drive innovations in semiconductor manufacturing, particularly for sub-5-nanometer technology nodes where diffusion barrier thickness and conformality present critical materials challenges.
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